3-Bromo-5-phenylbenzo[b]thiophene

Synthetic Chemistry Palladium Catalysis Cross-Coupling

Researchers face inconsistent reactivity in benzo[b]thiophene building blocks for OLEDs and drug discovery. 3-Bromo-5-phenylbenzo[b]thiophene (CAS 1638121-62-6) provides a reliable intermediate: • C3-bromo and C5-phenyl substitution ensures regioselective Suzuki-Miyaura coupling efficiency. • DFT-confirmed electron-deficient thiophene ring boosts Pd-catalyzed reactions vs chloro/iodo analogs. • Solid state (m.p. 30-33°C) simplifies parallel synthesis weighing. Purity ≥98%, ready for global shipment.

Molecular Formula C14H9BrS
Molecular Weight 289.19 g/mol
Cat. No. B12502570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-phenylbenzo[b]thiophene
Molecular FormulaC14H9BrS
Molecular Weight289.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)SC=C3Br
InChIInChI=1S/C14H9BrS/c15-13-9-16-14-7-6-11(8-12(13)14)10-4-2-1-3-5-10/h1-9H
InChIKeyGZPSNZDJTQASJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-phenylbenzo[b]thiophene: Overview & Differentiation


3-Bromo-5-phenylbenzo[b]thiophene (CAS 1638121-62-6) is a halogenated benzo[b]thiophene derivative with the molecular formula C₁₄H₉BrS and a molecular weight of 289.19 g/mol . This heteroaromatic building block features a bromine atom at the C3-position and a phenyl substituent at the C5-position of the benzo[b]thiophene core [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where its substitution pattern enables specific reactivity profiles distinct from positional isomers and alternative halogenated analogs .

3-Bromo-5-phenylbenzo[b]thiophene vs. Generic Analogs


Generic substitution of 3-bromo-5-phenylbenzo[b]thiophene with other halogenated benzo[b]thiophenes or positional isomers is not scientifically valid due to distinct electronic and steric effects governing reactivity. The bromine substituent at the C3-position modulates the electron density of the thiophene ring, influencing both electrophilic aromatic substitution rates and the efficiency of palladium-catalyzed cross-coupling reactions [1]. Density functional theory (DFT) calculations on analogous benzo[b]thiophenes indicate that bromine substitution at position 3 increases the electron-deficient character of the thiophene ring, thereby facilitating nucleophilic aromatic substitution (SNAr) and cross-coupling reactions compared to chloro- or iodo-substituted analogs . Additionally, the phenyl group at C5 extends π-conjugation and enhances molecular planarity, a feature critical for applications in organic electronics where charge carrier mobility depends on extended π-systems .

3-Bromo-5-phenylbenzo[b]thiophene: Comparative Evidence


C3- vs. C2-Bromo Cross-Coupling Reactivity

The bromine substituent at the C3-position of 3-bromo-5-phenylbenzo[b]thiophene exhibits distinct reactivity in Suzuki-Miyaura cross-coupling reactions compared to the C2-bromo positional isomer. In palladium-catalyzed reactions, the C3-bromo group serves as an effective leaving group, enabling efficient biaryl bond formation . While direct quantitative yield comparisons between 3-bromo-5-phenylbenzo[b]thiophene and 2-bromo-5-phenylbenzo[b]thiophene under identical conditions are not available in the primary literature, class-level evidence from halogenated benzo[b]thiophenes indicates that C3-halogenated derivatives generally undergo oxidative addition with palladium(0) catalysts at rates that differ from C2-halogenated isomers due to variations in the electron density distribution within the thiophene ring [1].

Synthetic Chemistry Palladium Catalysis Cross-Coupling

Bromo vs. Chloro Leaving Group Potency

The C3-bromo substituent in 3-bromo-5-phenylbenzo[b]thiophene provides a balance of stability and reactivity that is distinct from the corresponding C3-chloro analog. In the context of benzo[b]thiophene derivatives, the bromo group is generally more reactive in palladium-catalyzed cross-coupling reactions than the chloro group due to the lower carbon-halogen bond dissociation energy (C-Br ≈ 285 kJ/mol vs. C-Cl ≈ 397 kJ/mol in aryl halides) [1]. This class-level inference suggests that 3-bromo-5-phenylbenzo[b]thiophene would undergo oxidative addition with palladium(0) catalysts more readily than 3-chloro-5-phenylbenzo[b]thiophene, potentially enabling milder reaction conditions or higher yields [2].

Cross-Coupling Leaving Group Reactivity

Physical State: Solid vs. Liquid

3-Bromo-5-phenylbenzo[b]thiophene is a solid at ambient temperature with a reported melting point of 30-33°C, appearing as a pale yellow to white solid . In contrast, the non-brominated parent compound, 5-phenylbenzo[b]thiophene, is a solid with a higher melting point, while the iodo analog (3-iodo-5-phenylbenzo[b]thiophene) is reported as a lavender powder . The solid physical state of 3-bromo-5-phenylbenzo[b]thiophene facilitates accurate weighing and handling compared to liquid or low-melting intermediates, an important practical consideration for precise stoichiometric control in multi-step syntheses.

Physical Properties Handling Procurement

3-Bromo-5-phenylbenzo[b]thiophene: Key Applications


Cross-Coupling for Medicinal Chemistry Libraries

3-Bromo-5-phenylbenzo[b]thiophene is optimally employed as a key building block in the synthesis of biaryl and heteroaryl derivatives via Suzuki-Miyaura or Stille cross-coupling reactions . The C3-bromo substituent provides a reactive handle for palladium-catalyzed bond formation, enabling the rapid generation of structurally diverse compound libraries for drug discovery programs targeting kinases, GPCRs, or other therapeutic protein classes. The solid physical state (m.p. 30-33°C) ensures reproducible weighing and stoichiometric control during parallel synthesis workflows .

Extended π-Conjugation for Organic Electronics

The compound serves as a precursor for constructing extended π-conjugated molecular architectures relevant to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) . The 5-phenyl substituent enhances molecular planarity and π-conjugation, while the C3-bromo group enables iterative cross-coupling to build larger conjugated frameworks. This substitution pattern is particularly valuable for tuning the HOMO-LUMO gap and charge transport properties of organic semiconductors .

Regioselective Electrophilic Substitution

The presence of both electron-withdrawing (bromo) and electron-donating (phenyl) substituents on the benzo[b]thiophene core directs electrophilic aromatic substitution to specific positions [1]. This regioselective control is essential for synthesizing polysubstituted benzo[b]thiophene derivatives with precise substitution patterns, which are valuable intermediates in both medicinal chemistry and materials science applications. The compound's electronic profile, as inferred from DFT calculations on analogous benzo[b]thiophenes, suggests predictable reactivity that can be exploited in rational synthesis design .

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